1-(2,4-Dimethoxybenzyl)-4-(pyridin-3-ylmethyl)piperazine is a synthetic compound that belongs to the class of piperazine derivatives. This compound is noteworthy for its potential biological activities, particularly in the field of medicinal chemistry. The structure features a piperazine ring substituted with both a dimethoxybenzyl group and a pyridin-3-ylmethyl group, which may influence its pharmacological properties.
The compound can be synthesized through various chemical pathways, primarily involving the formation of the piperazine ring and subsequent substitution reactions. Research articles and patent literature provide detailed methodologies for its synthesis and applications in medicinal chemistry.
1-(2,4-Dimethoxybenzyl)-4-(pyridin-3-ylmethyl)piperazine can be classified as:
The synthesis of 1-(2,4-dimethoxybenzyl)-4-(pyridin-3-ylmethyl)piperazine typically involves multiple steps:
The reactions are typically carried out in aprotic solvents like dimethylformamide under reflux conditions to ensure complete conversion and high yields.
The molecular formula of 1-(2,4-dimethoxybenzyl)-4-(pyridin-3-ylmethyl)piperazine is , with a molecular weight of approximately 327.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H25N3O2 |
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | 1-(2,4-Dimethoxybenzyl)-4-(pyridin-3-ylmethyl)piperazine |
| InChI | InChI=1S/C19H25N3O2/c1-23... |
| InChI Key | XUFVDCXUPYUDEV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)CN2CCN(CC2)CC3=CN=CC=C3 |
This structural data supports its classification as a complex organic molecule with potential interactions in biological systems.
1-(2,4-Dimethoxybenzyl)-4-(pyridin-3-ylmethyl)piperazine can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 1-(2,4-dimethoxybenzyl)-4-(pyridin-3-ylmethyl)piperazine is likely linked to its interactions with neurotransmitter receptors or ion channels. Piperazine derivatives are known to influence various biological pathways through receptor binding, potentially affecting central nervous system functions. Detailed pharmacological studies would be necessary to elucidate specific targets and mechanisms involved .
The compound is expected to be a solid at room temperature, with specific melting and boiling points that would need empirical determination.
Key chemical properties include:
Further characterization through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry would provide insights into purity and structural integrity.
1-(2,4-Dimethoxybenzyl)-4-(pyridin-3-ylmethyl)piperazine has potential applications in various scientific fields:
This compound's unique structure and potential biological activities make it an interesting subject for further research in pharmacology and medicinal chemistry.
CAS No.: 152405-02-2
CAS No.: 1246815-51-9
CAS No.:
CAS No.: